3-(2-Chlorophenyl)-7-ethoxychromen-2-one
Description
Significance of the Benzopyrone System in Natural Products and Synthetic Compounds
The chromen-2-one, or coumarin (B35378), framework is a prominent member of the benzopyrone family, a class of heterocyclic compounds consisting of a fused benzene (B151609) and α-pyrone ring. journalajbgmb.com This scaffold is a ubiquitous structural motif found in a vast array of natural products, particularly in higher plants. nih.govtandfonline.com Natural coumarins are secondary metabolites involved in various plant functions, and their presence has been identified in fruits, seeds, flowers, and vegetables. tandfonline.com
The benzopyrone system is not only significant in nature but also serves as a "privileged scaffold" in synthetic medicinal chemistry. nih.gov Its rigid, bicyclic structure provides a stable template that can be readily functionalized at various positions, allowing for the systematic modification and optimization of biological activity. researchgate.net The versatility of the coumarin nucleus has inspired the synthesis of a multitude of derivatives, leading to the development of compounds with significant therapeutic applications. mdpi.com
Overview of Pharmacologically Active Chromen-2-one Derivatives
Chromen-2-one derivatives are renowned for their remarkably diverse and potent pharmacological activities. researchgate.net The biological effects are broad, encompassing anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral (including anti-HIV), antifungal, and anticoagulant properties. nih.govtandfonline.comresearchgate.net The wide spectrum of activity is attributed to the ability of the coumarin scaffold to interact with various biological targets, including enzymes and receptors. researchgate.net
Substitutions on the coumarin ring system play a critical role in defining the specific biological activity of a derivative. For instance, the substitution pattern on the pyrone and benzene rings can dramatically influence a compound's potency and selectivity. researchgate.net Numerous studies have demonstrated that modifications at the 3, 4, and 7-positions of the coumarin nucleus are particularly important for modulating pharmacological effects. nih.govresearchgate.net
Table 1: Selected Pharmacological Activities of Chromen-2-one (Coumarin) Derivatives
| Pharmacological Activity | Target/Mechanism of Action (Examples) | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of protein kinases, cell cycle arrest, induction of apoptosis, inhibition of angiogenesis. | nih.govtandfonline.comfrontiersin.org |
| Anticoagulant | Vitamin K antagonism (e.g., Warfarin). | researchgate.net |
| Anti-inflammatory | Inhibition of enzymes like lipoxygenase and cyclooxygenase (COX). | researchgate.net |
| Antioxidant | Scavenging of free radicals, modulation of oxidative stress pathways. | tandfonline.com |
| Antimicrobial | Disruption of bacterial cell walls, inhibition of essential enzymes. | researchgate.net |
| Antiviral (Anti-HIV) | Inhibition of HIV replication and enzymes like reverse transcriptase. | researchgate.netnih.gov |
Rationale for Investigating Substituted Chromen-2-ones in Contemporary Drug Discovery
The continued investigation into substituted chromen-2-ones is driven by several key factors. The scaffold's proven track record in producing pharmacologically active compounds makes it a reliable starting point for new drug discovery campaigns. nih.gov The synthetic accessibility of the coumarin core allows for the creation of large libraries of diverse analogues for high-throughput screening. researchgate.net
Furthermore, the "tunable" nature of the coumarin scaffold permits chemists to apply structure-activity relationship (SAR) studies to optimize compounds for specific biological targets. researchgate.netmdpi.com By strategically adding or modifying functional groups, researchers can enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. The 3-arylcoumarin subclass, to which 3-(2-Chlorophenyl)-7-ethoxychromen-2-one belongs, has been a particular focus of research due to its potent and varied biological activities, especially in the realm of anticancer and anti-inflammatory drug development. nih.govresearchgate.nettandfonline.com The exploration of novel substitution patterns on this privileged scaffold continues to be a promising strategy for identifying new therapeutic agents for a wide range of diseases. frontiersin.org
A Closer Look at this compound
While extensive published research specifically detailing the synthesis and biological evaluation of this compound is limited, its structure allows for an informed analysis based on the known properties of its constituent chemical motifs. The molecule combines the chromen-2-one core with two key substitutions: a 2-chlorophenyl group at the 3-position and an ethoxy group at the 7-position.
Structural Features and Potential Implications
3-Aryl Substitution : The presence of a phenyl ring at the 3-position is a hallmark of a class of compounds known as 3-phenylcoumarins. This structural feature is strongly associated with a range of biological activities, particularly anticancer and antioxidant effects. nih.govresearchgate.net The aryl group provides an additional site for molecular interactions with biological targets.
Synthesis Pathways
The synthesis of 3-arylcoumarins can be achieved through several established chemical reactions. A common and effective method is the Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) with a phenylacetic acid in the presence of a base. tandfonline.comresearchgate.net For the title compound, this would likely involve the reaction of 4-ethoxysalicylaldehyde with 2-chlorophenylacetic acid. Other synthetic routes, such as palladium-catalyzed cross-coupling reactions, have also been employed to create the 3-aryl bond. tandfonline.com
Potential Pharmacological Profile based on SAR
Based on structure-activity relationship (SAR) studies of analogous compounds, one can hypothesize the potential areas of biological activity for this compound.
Anticancer Activity : Many 3-arylcoumarins exhibit potent cytotoxic effects against various cancer cell lines. nih.govfrontiersin.orgmdpi.com The mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways like PI3K/AKT. researchgate.netfrontiersin.org The specific substitution pattern of the title compound would determine its efficacy and selectivity against different types of cancer.
Enzyme Inhibition : The coumarin scaffold is known to inhibit a wide range of enzymes. For example, 3-phenylcoumarins have been identified as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases. nih.gov The presence and position of the chloro and ethoxy groups would be critical in determining the binding affinity and selectivity for specific enzyme targets.
Table 2: Biological Activities of Structurally Related 3-Aryl and 7-Substituted Coumarins
| Compound Class/Example | Key Structural Features | Observed Biological Activity | Reference(s) |
|---|---|---|---|
| Hydroxylated 3-Phenylcoumarins | 3-Aryl group, hydroxyl groups on either ring | Potent antiproliferative and antioxidant activity. | researchgate.net |
| 7,8-Dihydroxy-3-(4-nitrophenyl)-coumarin | 3-Aryl group with electron-withdrawing nitro group | Cytotoxic against human liver cancer (HepG2) cells. | nih.gov |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Complex 7-O-substitution, 4-chlorophenyl moiety | Potent cytotoxic agent against AGS cancer cells. | journalajbgmb.com |
| 7-Hydroxy-3-(4-chlorophenyl)coumarin | 3-(p-Chlorophenyl) group, 7-hydroxy group | Potent inhibitor of MIF tautomerase enzyme. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-12-8-7-11-9-14(17(19)21-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFPGRLKDGPYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346058 | |
| Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-26-0 | |
| Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chromen 2 One Core Structures
Classical Approaches to Coumarin (B35378) Synthesis
The foundational methods for constructing the coumarin nucleus have been established for over a century and continue to be widely employed due to their reliability and simplicity. These classical reactions typically involve the condensation of phenols with various carbonyl-containing compounds.
Pechmann Condensation and its Variants
The Pechmann condensation, discovered by Hans von Pechmann in 1884, is a cornerstone of coumarin synthesis. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a β-keto acid under acidic conditions. wikipedia.orgnumberanalytics.com The mechanism typically begins with an esterification or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, to form a new ring. wikipedia.org The final step is a dehydration to yield the coumarin. wikipedia.org
Strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride are commonly used as catalysts. numberanalytics.comscienceinfo.com The reaction conditions can be harsh, but for highly activated phenols, such as resorcinol, the synthesis can proceed under milder conditions. wikipedia.org
| Phenol Reactant | β-Ketoester/Acid | Catalyst | Conditions | Product | Yield |
| Resorcinol | Ethyl acetoacetate (B1235776) | Sulfuric acid | - | 7-Hydroxy-4-methylcoumarin | Good |
| Phenol | β-keto carboxylic acid | Strong Acid | Variable | Coumarin | Variable |
This table presents illustrative examples of the Pechmann condensation.
Variants of the Pechmann condensation have been developed to improve yields and expand the substrate scope. For instance, the Simonis chromone (B188151) cyclization is a variation where the reaction of phenols and beta-ketoesters with phosphorus pentoxide yields a chromone instead of a coumarin. wikipedia.org
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation provides another versatile route to coumarins, particularly for the synthesis of 3-substituted derivatives. sapub.org This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. scienceinfo.comyoutube.comnih.gov The active methylene compound, often a malonic ester or a related 1,3-dicarbonyl compound, provides the C2 and C3 atoms of the coumarin ring. sapub.orgnih.gov The reaction proceeds through the formation of an α,β-unsaturated intermediate, followed by an intramolecular cyclization (lactonization). youtube.com
This method is particularly useful for preparing coumarin-3-carboxylic acids and their esters. sapub.orgnih.gov For example, the reaction of salicylaldehyde (B1680747) with diethyl malonate in the presence of piperidine and acetic acid yields ethyl coumarin-3-carboxylate. nih.gov
| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic acid | EtOH | Ethyl coumarin-3-carboxylate | High |
| o-Vanillin | Dimethyl malonate | Lithium sulfate (B86663) | Ultrasound | Coumarin derivative | 96-97% sapub.org |
| Salicylaldehyde | Meldrum's acid | Sodium azide | Water, RT | Coumarin-3-carboxylic acid | 99% nih.gov |
This table showcases examples of the Knoevenagel condensation for coumarin synthesis.
Perkin Reaction and its Modifications
The Perkin reaction, first described by William Henry Perkin in 1868 for the synthesis of coumarin itself, involves the condensation of salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. scienceinfo.comorganicreactions.org The reaction is typically carried out at elevated temperatures. rsc.org The mechanism is thought to involve the formation of an intermediate that undergoes intramolecular cyclization and subsequent dehydration. rsc.org
While historically significant, the Perkin reaction can sometimes result in lower yields and require harsh conditions compared to other methods. google.com Modifications to the reaction have been explored to improve its efficiency. For instance, using different alkali metal acetates or varying the molar ratios of the reactants can influence the outcome. google.com The reaction can produce 3-arylcoumarins when salicylaldehydes are reacted with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534). nih.gov
| Salicylaldehyde Derivative | Acid Anhydride/Acid | Base | Conditions | Product | Yield |
| Salicylaldehyde | Acetic anhydride | Sodium acetate | High temperature | Coumarin | Variable |
| Salicylaldehydes | Phenylacetic acids | Acetic anhydride/Triethylamine | 120 °C | 3-Arylcoumarins | 46-74% nih.gov |
This table provides examples of the Perkin reaction for coumarin synthesis.
Modern Synthetic Strategies for Chromen-2-one Construction
In recent years, the field of organic synthesis has witnessed the development of more efficient and environmentally friendly methods for constructing heterocyclic compounds, including coumarins. These modern strategies often offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.
Transition Metal-Catalyzed C-H Bond Activation Methodologies
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis and functionalization of coumarins. mdpi.com These methods allow for the direct formation of C-C and C-heteroatom bonds, often with high regioselectivity, avoiding the need for pre-functionalized starting materials. mdpi.com
Palladium, rhodium, and manganese are among the transition metals that have been successfully employed in coumarin synthesis. mdpi.comscispace.comwhiterose.ac.uk For example, palladium-catalyzed intramolecular hydroarylation of aryl alkynoates provides a direct route to coumarin derivatives. scispace.com Rhodium-catalyzed systems have been used for the synthesis of C-4 substituted coumarins through the C-H bond activation of phenolic acetates and their reaction with acrylates. mdpi.com Manganese(I) carbonyls have also been shown to promote the C-H functionalization of coumarins, leading to the assembly of fused polycyclic systems. whiterose.ac.uk
| Metal Catalyst | Reactants | Reaction Type | Product |
| Palladium(II) acetate | Aryl alkynoates | Intramolecular hydroarylation | Coumarin derivatives |
| Rhodium(II) acetate | Phenolic acetate, Acrylates | C-H activation/Annulation | C-4 substituted coumarins |
| Manganese(I) carbonyl | Coumarins, Alkynes | C-H functionalization/Cyclization | Fused polycyclic coumarins |
This table summarizes some transition metal-catalyzed approaches to coumarin synthesis.
These C-H activation strategies offer a more atom-economical approach compared to classical methods and have significantly expanded the toolkit for accessing complex coumarin derivatives. mdpi.com
Green Chemistry Approaches in Coumarin Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of coumarins to minimize the use and generation of hazardous substances. benthamdirect.comeurekalert.orgeurekaselect.com These approaches focus on the use of environmentally benign solvents (like water or ionic liquids), solvent-free conditions, microwave irradiation, and ultrasound-assisted reactions to enhance reaction rates and reduce energy consumption. benthamdirect.comeurekalert.orgeurekaselect.comkjscollege.com
Many of the classical condensation reactions, including the Pechmann, Knoevenagel, and Perkin reactions, have been successfully adapted to greener conditions. benthamdirect.comeurekalert.org For instance, the Knoevenagel condensation has been performed under microwave irradiation in the absence of a solvent, leading to faster reaction times and high yields. kjscollege.com Similarly, the use of ionic liquids and deep eutectic solvents as recyclable reaction media has been explored for various coumarin syntheses. benthamdirect.comeurekaselect.com These green methods not only reduce the environmental impact but can also improve the efficiency and purity of the products. benthamdirect.comeurekalert.org
| Reaction Type | Green Condition | Catalyst/Medium | Advantages |
| Knoevenagel condensation | Microwave irradiation, Solvent-free | Piperidine | Faster reaction, High yield kjscollege.com |
| Pechmann condensation | Polyethylene glycol 400 | K2CO3 | Greener solvent |
| Knoevenagel condensation | Ultrasound irradiation | Lithium sulfate | Solvent-free, High yield sapub.org |
| Various condensations | Ionic liquids/Deep eutectic solvents | - | Recyclable media, Improved efficiency benthamdirect.comeurekaselect.com |
This table highlights various green chemistry approaches applied to coumarin synthesis.
Solvent-Free Conditions
Solvent-free synthesis, often facilitated by grinding or heating neat reactants, represents a significant advancement in green chemistry. The Pechmann condensation, a classic method for coumarin synthesis involving the reaction of a phenol with a β-ketoester, has been successfully adapted to solvent-free conditions. For instance, the condensation of phenols and β-ketoesters can be achieved by grinding the reactants in the presence of a solid acid catalyst like silica-supported sulfuric acid at room temperature. researchgate.net This mechanochemical approach not only avoids the use of hazardous solvents but also can lead to high yields in short reaction times. researchgate.net
Another approach involves using catalysts such as glutamic acid for the one-pot condensation of phenols with ethyl acetoacetate at elevated temperatures without any solvent. researchgate.net This method is noted for its simplicity, efficiency, and the use of an environmentally friendly catalyst. researchgate.net The key advantage of these solvent-free protocols is the reduction of chemical waste and energy consumption, aligning with the principles of sustainable chemistry. jetir.org
Table 1: Examples of Solvent-Free Synthesis of Chromen-2-one Derivatives
| Reactants | Catalyst/Condition | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenols + β-ketoesters | Silica-supported H₂SO₄, Grinding | 10-20 min | High | researchgate.net |
| Resorcinol + Ethyl acetoacetate | Glutamic acid, 110°C | 15 min | High | researchgate.net |
| Substituted Phenols + Ethyl acetoacetate | FeF₃, Microwave | 7 min | Up to 95% | mdpi.com |
Microwave and Ultrasound-Assisted Synthesis
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of chromen-2-one derivatives. These techniques often lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.
Microwave-assisted synthesis has been widely applied to classic coumarin-forming reactions. For example, the Pechmann condensation can be carried out under solvent-free conditions using a catalyst like FeF₃, affording high yields in a matter of minutes. mdpi.com Similarly, multicomponent reactions to form complex chromene derivatives have been efficiently conducted under microwave irradiation, often providing products in good yields without the need for hazardous solvents. doi.orggoogle.com This rapid, energy-efficient approach is highly amenable to the construction of compound libraries for drug discovery. bohrium.com
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method has been successfully employed for the high-yield synthesis of 3-aryl coumarin derivatives from salicylaldehydes and phenylacetyl chlorides in short reaction times (15-30 minutes). sigmaaldrich.com The use of ultrasound has been recognized for its green chemistry credentials, as it can enhance reaction rates at ambient temperatures, thus being more energy-efficient than conventional refluxing. nih.govorgsyn.org Studies have shown that sonication can significantly speed up reactions like the 1,3-dipolar cycloaddition to create complex chromen-2-one derivatives. mdpi.comchemmethod.com
Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis
| Technique | Typical Reaction | Key Advantages | Reference |
|---|---|---|---|
| Microwave | Pechmann Condensation, Multicomponent Reactions | Rapid heating, reduced reaction times (minutes), high yields, solvent-free potential | mdpi.comdoi.org |
| Ultrasound | Synthesis of 3-arylcoumarins, Cycloadditions | Faster reaction times, better yields than conventional heating, energy-efficient (often at room temp) | sigmaaldrich.comnih.gov |
Biogenic Catalyst Applications
The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route to coumarin synthesis. These methods operate under mild conditions (ambient temperature and aqueous media), minimizing waste and avoiding harsh reagents. iajesm.in
Enzymes like lipases have demonstrated catalytic promiscuity, successfully catalyzing the synthesis of substituted 2H-chromenes through three-component reactions. rsc.orgnih.gov For instance, porcine pancreas lipase (B570770) (PPL), when immobilized, shows excellent catalytic performance in synthesizing these derivatives. nih.gov Other enzymes, including oxidoreductases and cytochrome P450s, have also been utilized for key transformations in coumarin synthesis. iajesm.in
Whole-cell biocatalysis is another powerful approach. Genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae can be used to catalyze the biotransformation of simple precursors into coumarin derivatives. iajesm.in For example, a coumarin C-glucosyltransferase (MaCGT) from Morus alba has been expressed in E. coli, which then acts as a whole-cell biocatalyst for the efficient and specific synthesis of coumarin C-glucosides. doi.org Similarly, various yeast strains have been used for the biocatalytic reduction of the coumarin double bond to produce dihydrocoumarin. mdpi.com
Table 3: Examples of Biocatalytic Synthesis of Coumarin Derivatives
| Biocatalyst | Reaction Type | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| Lipase (e.g., PPL) | Three-component reaction | Salicylaldehyde, Acetylacetone, Methanol | Substituted 2H-chromenes | rsc.orgnih.gov |
| Whole-cell E. coli (harboring MaCGT) | C-glucosylation | Coumarins, D-glucose | Coumarin 6-C-β-D-glucosides | doi.org |
| Saccharomyces cerevisiae | Reduction | Coumarin | Dihydrocoumarin | mdpi.com |
Strategies for Functionalization of the Chromen-2-one Nucleus
Once the core chromen-2-one structure is formed, further functionalization is often required to achieve the desired chemical properties and biological activity. This involves the regioselective introduction of various substituents onto the benzopyrone skeleton.
Introduction of Aryl Substituents at the C-3 Position
The introduction of an aryl group at the C-3 position is a critical step in synthesizing compounds like 3-(2-Chlorophenyl)-7-ethoxychromen-2-one. A variety of synthetic methods have been developed to achieve this transformation.
The Perkin reaction is a classic and direct method for preparing 3-arylcoumarins, typically involving the condensation of a salicylaldehyde with a phenylacetic acid in the presence of a base and acetic anhydride. nih.govnih.gov Another effective approach is the Ph₃P/I₂-mediated one-pot esterification-cyclization of aryl acetic acids with 2-hydroxybenzaldehydes, which proceeds smoothly at room temperature and offers good to excellent yields. mdpi.com This method is notable for being metal-free and tolerating a wide range of functional groups. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, also provide a powerful tool for introducing aryl moieties at the C-3 position, often starting from a 3-halocoumarin intermediate.
Ethers and Alkoxy Group Installation at the C-7 Position
The C-7 position of the coumarin nucleus is frequently substituted with alkoxy groups, which can significantly influence the molecule's photophysical properties and biological activity. The most common method for installing these groups is the Williamson ether synthesis. nih.gov This reaction involves the alkylation of a 7-hydroxycoumarin precursor with an alkyl halide (e.g., ethyl iodide or ethyl bromide for an ethoxy group) in the presence of a base such as potassium carbonate. sathyabama.ac.in
This straightforward O-alkylation is highly efficient and widely used for preparing a series of 7-alkoxycoumarin derivatives. sathyabama.ac.in The hydroxyl group at the C-7 position is a versatile handle that can also be used for other modifications, such as acylation to form esters. thieme.de
Halogenation and Introduction of Other Heteroatoms
The introduction of halogens and other heteroatoms onto the chromen-2-one nucleus provides access to a wide range of functionalized derivatives that can serve as versatile synthetic intermediates or possess unique biological properties.
Halogenation : Regioselective halogenation of the coumarin scaffold is a key transformation. bu.edu Electrophilic aromatic substitution reactions can introduce halogens onto the benzene (B151609) ring, while the pyrone ring can also be halogenated. For example, bromination of the parent coumarin with bromine in chloroform (B151607) yields coumarin dibromide, where bromine adds across the 3,4-double bond. orgsyn.org More controlled methods using N-halosuccinimides (NCS, NBS) in the presence of a catalyst like copper halide can achieve regioselective halogenation. bu.edu For instance, treatment of a coumarin with N-bromosuccinimide (NBS) can lead to the substitution of the hydrogen at the C-3 position with a bromine atom. acs.org Electrochemical methods have also been developed for the C-H halogenation of related chromone systems using sodium halides as the halogen source. nih.gov
Introduction of Other Heteroatoms : The incorporation of heteroatoms like nitrogen and sulfur can fundamentally alter the properties of the coumarin system, leading to classes of compounds such as azacoumarins and thiocoumarins. mdpi.com Nitrogen can be introduced at various positions. For example, 4-heteroarylamino-3-nitrocoumarins can be synthesized by the condensation of 4-chloro-3-nitrocoumarin (B1585357) with various heteroarylamines. nih.govnih.gov
Sulfur-containing analogues, known as thiocoumarins, are synthesized by replacing one or both oxygen atoms of the coumarin scaffold with sulfur. mdpi.com This is often achieved using sulfurating agents like Lawesson's reagent, which can convert the carbonyl oxygen to a thiocarbonyl. mdpi.com These heteroatom-containing derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. nih.govnih.gov
Targeted Synthesis and Derivatization of 3 2 Chlorophenyl 7 Ethoxychromen 2 One
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis provides a systematic approach to deconstruct the target molecule into simpler, commercially available, or easily synthesized starting materials. The primary disconnections for 3-(2-Chlorophenyl)-7-ethoxychromen-2-one are identified at the C3-aryl bond and the C7-ether linkage.
The most common and effective strategy for constructing the 3-arylcoumarin scaffold is the Perkin reaction or its modifications. nih.govnih.gov This suggests a key disconnection between the C2-C3 bond of the pyrone ring and the C3-aryl bond, leading back to two primary precursors: a substituted salicylaldehyde (B1680747) and a substituted phenylacetic acid.
A subsequent disconnection of the C7-ethoxy bond via a functional group interconversion (FGI) points to a 7-hydroxycoumarin intermediate, which could be etherified. However, a more convergent approach involves incorporating the ethoxy group into the salicylaldehyde precursor from the start. This leads to the following retrosynthetic pathway:
Target Molecule: this compound
Key Disconnection (C-C bond): Leads to 2-hydroxy-4-ethoxybenzaldehyde and 2-chlorophenylacetic acid .
Precursor Disconnections:
2-hydroxy-4-ethoxybenzaldehyde can be conceptually derived from 2,4-dihydroxybenzaldehyde (B120756) or resorcinol.
2-chlorophenylacetic acid can be synthesized from 2-chlorobenzyl cyanide. nbinno.com
This analysis establishes a clear and feasible synthetic plan based on well-established chemical transformations.
Synthetic Route Development for this compound
Based on the retrosynthetic analysis, a forward synthesis is developed, focusing on the efficient preparation of precursors and their subsequent condensation and cyclization.
The success of the total synthesis hinges on the efficient preparation of the key building blocks.
Synthesis of 2-hydroxy-4-ethoxybenzaldehyde:
This precursor can be prepared from the commercially available 2,4-dihydroxybenzaldehyde. The synthesis involves a selective O-alkylation (etherification) of the hydroxyl group at the C4 position, which is more acidic and sterically accessible than the C2 hydroxyl group.
A typical procedure involves dissolving 2,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as acetone (B3395972) or DMF. A weak base, like potassium carbonate (K₂CO₃), is added to deprotonate the more acidic C4-hydroxyl group. An ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, is then added to the mixture, which is heated to drive the reaction to completion. chemicalbook.com Optimization of temperature and reaction time is crucial to maximize the yield of the mono-ethylated product and minimize the formation of the di-ethylated byproduct.
Table 1: Optimized Conditions for Precursor Synthesis
| Precursor | Starting Material | Reagents | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 2-hydroxy-4-ethoxybenzaldehyde | 2,4-dihydroxybenzaldehyde | 1. Ethyl iodide 2. K₂CO₃ | Acetone | Reflux, 6-8 h | ~85% |
| 2-chlorophenylacetic acid | 2-chlorobenzyl cyanide | 1. H₂SO₄ 2. H₂O | Aqueous | Reflux, 4-6 h | >90% |
Synthesis of 2-chlorophenylacetic acid:
This precursor is commonly synthesized via the hydrolysis of 2-chlorobenzyl cyanide. nbinno.com The nitrile group is converted to a carboxylic acid under acidic conditions. The process typically involves refluxing 2-chlorobenzyl cyanide with an aqueous solution of a strong acid, such as sulfuric acid. The reaction progress is monitored until the nitrile is fully consumed. Upon cooling, the product crystallizes and can be isolated by filtration. nbinno.comkajay-remedies.com
The core 3-arylcoumarin structure is assembled using the Perkin-Oglialoro reaction, a variation of the classical Perkin reaction. nih.govresearchgate.net This method involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a weak base catalyst, such as triethylamine (B128534) or pyridine.
In this synthesis, 2-hydroxy-4-ethoxybenzaldehyde and 2-chlorophenylacetic acid are heated together with acetic anhydride and triethylamine. The reaction proceeds through several key steps:
Formation of a mixed anhydride from 2-chlorophenylacetic acid and acetic anhydride.
Base-catalyzed condensation of the enolate of the mixed anhydride with the aldehyde group of 2-hydroxy-4-ethoxybenzaldehyde.
Dehydration to form an intermediate α,β-unsaturated acid derivative.
Intramolecular trans-esterification (lactonization), where the phenolic hydroxyl group attacks the activated carbonyl, followed by elimination of acetic acid to form the stable pyrone ring of the coumarin (B35378).
The reaction mixture is typically heated at temperatures between 120-140 °C. researchgate.net After the reaction is complete, the mixture is poured into water to hydrolyze the remaining acetic anhydride and precipitate the crude product, which can then be collected and purified.
While the primary route incorporates the ethoxy group at the precursor stage, an alternative strategy involves the etherification of a 7-hydroxycoumarin intermediate. This approach can be useful for creating a library of derivatives with different ether groups.
Synthesis of 3-(2-Chlorophenyl)-7-hydroxychromen-2-one:
This intermediate would be synthesized using the same Perkin-Oglialoro reaction described above, but starting with 2,4-dihydroxybenzaldehyde instead of its ethoxy derivative.
Etherification:
The subsequent etherification of 3-(2-Chlorophenyl)-7-hydroxychromen-2-one is achieved via a Williamson ether synthesis. The 7-hydroxycoumarin is treated with a base (e.g., potassium carbonate) in a solvent like acetone or DMF to form the phenoxide. An ethylating agent (e.g., ethyl iodide) is then added, and the reaction is heated to yield the final product, this compound. This method allows for late-stage functionalization of the coumarin scaffold.
Biological Activity Investigations of Chromen 2 One Derivatives
Other Pharmacological Activities (Excluding Prohibited Elements)
Enzyme Inhibition (General)
There is no specific information available in the public domain regarding the enzyme inhibition properties of 3-(2-Chlorophenyl)-7-ethoxychromen-2-one. While the broader class of coumarins has been investigated for inhibitory effects against various enzymes, including cholinesterases and carbonic anhydrases, data pertaining to this specific chlorinated phenylcoumarin derivative is absent from the reviewed scientific literature.
Neuroprotective Effects
Similarly, a review of scientific databases and research articles did not yield any studies on the neuroprotective effects of this compound. Research into other 3-phenylcoumarin (B1362560) derivatives has explored their potential in the context of neurodegenerative diseases, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.
Anti-HIV Activity
No research detailing the anti-HIV activity of this compound could be located. Although various coumarin-based compounds have been synthesized and evaluated as potential inhibitors of HIV replication, specific data, such as IC50 or EC50 values, for this compound are not available in the current scientific literature.
Structure Activity Relationship Sar Studies of Substituted Chromen 2 Ones
Impact of Substituents on Biological Activity
The type, position, and orientation of substituents on the chromen-2-one core can dramatically alter its physicochemical properties and, consequently, its biological profile. Key positions for substitution that have been extensively studied include C-3, C-4, C-6, and C-7. These modifications can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a role in how the molecule binds to its target and is metabolized.
The C-3 position of the chromen-2-one ring is a common site for substitution, and the introduction of various groups here has been a focal point of synthetic and medicinal chemistry. frontiersin.org The presence of a phenyl ring at the C-3 position, as seen in 3-(2-Chlorophenyl)-7-ethoxychromen-2-one, is particularly significant. These 3-phenylcoumarin (B1362560) derivatives have demonstrated strong biological activities, including potent inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov
The nature and substitution pattern of the C-3 phenyl ring itself are critical determinants of activity. For instance, the presence and location of electron-withdrawing or electron-donating groups on this phenyl ring can fine-tune the inhibitory potency and selectivity of the compound. Research has shown that modifications on this aryl group are pivotal for the molecule's binding affinity to its biological targets. researchgate.net Increased interest in 3-substituted coumarins stems from their wide-ranging applications in medicine and chemical biology. frontiersin.org
| Compound Modification | Biological Target | Observed Effect |
| 3-Phenyl Substitution | Monoamine Oxidase B (MAO-B) | Generally leads to strong inhibitory activity. nih.gov |
| Substituents on the 3-Phenyl Ring | Various Enzymes | Can modulate potency and selectivity. nih.govfrontiersin.org |
| Acyl Group at C-3 | Various Biological Systems | Considered a promising substitution for bioactivity. nih.gov |
The C-7 position is another critical site for modification on the chromen-2-one scaffold. Substitutions at this position, particularly with alkoxy groups like the ethoxy group in this compound, can significantly impact the molecule's properties. The C-7 position is often substituted with hydroxyl or alkoxy groups, which have been shown to be important for a range of biological activities. researchgate.net
Alkoxy groups at C-7 can act as electron-donating groups, modulating the electronic behavior of the entire coumarin (B35378) system. rsc.orgrsc.org The length and complexity of the alkyl chain in the C-7 alkoxy substituent can influence lipophilicity and aggregation behaviors. rsc.orgnih.gov Studies have demonstrated a clear relationship between the size of the group at the C-7 position and the resulting biological activity. mdpi.com For example, novel C-7 substituted coumarins have been identified as potent and selective inhibitors of human monoamine oxidase (hMAO) subtypes. nih.gov
| C-7 Substituent | Property Influenced | Biological Implication |
| Alkoxy Group | Electronic properties, Lipophilicity | Modulation of enzyme inhibition and selectivity. nih.govrsc.org |
| Long Alkoxy Chain | Aggregation behavior, Lipophilicity | Can affect physicochemical properties and cell permeability. rsc.orgnih.gov |
| Hydroxyl Group | Polarity, Hydrogen bonding | Often a key feature for various biological activities. researchgate.net |
The introduction of halogen atoms is a common strategy in drug design to enhance a molecule's therapeutic potential. The presence of the chloro group on the phenyl ring of this compound is a prime example of this approach. Halogens can significantly affect a compound's bioactivity by altering its lipophilicity, which is a measure of how well a compound dissolves in fats, oils, and non-polar solvents. nih.gov
Increasing lipophilicity can improve a molecule's ability to cross biological membranes, such as the cell membrane, leading to better absorption and distribution. nih.gov Halogen atoms, being larger and more polarizable than hydrogen, can increase van der Waals interactions and London dispersion forces, which enhances interaction with lipophilic environments. stackexchange.com This improved membrane penetration is a known mechanism for enhancing the biological activity of various classes of drugs, including antineoplastic agents and CNS depressants. nih.gov For example, studies on 6-halo coumarins have shown them to be 20-30 times more potent in certain assays than their non-halogenated counterparts. researchgate.net
| Halogen Substitution | Physicochemical Effect | Consequence for Bioactivity |
| Chlorine, Bromine, Iodine | Increased Lipophilicity | Enhanced ability to penetrate lipid cell membranes. nih.gov |
| General Halogenation | Altered Electronic Distribution | Can modify binding affinity to target proteins. |
| Fluorine | Unique Polarity and Bonding | Can participate in hydrogen-bonding type interactions. stackexchange.com |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in pharmacology. nih.gov Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. The response of living systems to different enantiomers of a chiral compound can be markedly different. researchgate.net
For coumarin derivatives that possess chiral centers, the specific stereoisomer can be critical for biological activity. One isomer may fit perfectly into the binding site of a target protein, while the other may fit poorly or not at all. This stereoselectivity can lead to significant differences in the antimalarial activity and target binding for various compound classes. mdpi.com Therefore, when synthesizing and evaluating chromen-2-one derivatives with chiral centers, it is essential to consider their stereochemistry to fully understand their structure-activity relationships. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) correlate with changes in activity, QSAR models can be developed to predict the activity of new, untested compounds. This approach is a cornerstone of modern medicinal chemistry, as it helps to rationalize SAR data and guide the design of more effective molecules in a time- and cost-effective manner.
The development of predictive QSAR models is a multi-step process that involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, creating a mathematical model using statistical methods, and validating the model's predictive power. nih.govzamann-pharma.com For chromen-2-one derivatives, various 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. worldscientific.com
These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. worldscientific.com For example, a QSAR study on chromen-2-one derivatives as Factor Xa inhibitors showed that more steric and electronegative groups were important features for anticoagulant activity. Such validated models serve as valuable tools for the virtual screening of novel inhibitors and provide a platform for the rational design and synthesis of new active structures. nih.gov The ultimate goal is to create robust models that can accurately forecast the efficacy of new drug candidates before they are synthesized, streamlining the drug discovery process. zamann-pharma.com
Identification of Key Molecular Descriptors
The biological activity of chromen-2-one derivatives is intricately linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by correlating the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors are numerical values that characterize specific aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For the 3-phenylcoumarin scaffold, including compounds like this compound, these descriptors are crucial for understanding the mechanism of action and for the rational design of more potent analogues.
Research has consistently shown that the nature and position of substituents on both the coumarin nucleus and the 3-aryl ring significantly modulate the pharmacological effects. nih.gov The key to understanding this modulation lies in identifying which molecular descriptors have the most substantial impact on a given biological activity. Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. These methods analyze the steric and electrostatic fields around the molecules to build predictive models.
A 3D-QSAR study on a series of 3-arylcoumarin derivatives as α-glucosidase inhibitors highlighted several key descriptors that govern their activity. The model developed in this study demonstrated that thermodynamic, steric, and electronic parameters are significant contributors to the inhibitory action. The presence of an electron-withdrawing group on the 3-arylcoumarin ring was found to be favorable for this particular activity.
In the case of this compound, the substituents contribute distinct properties that can be quantified by molecular descriptors:
Electronic Descriptors: The chlorine atom at the ortho-position of the phenyl ring is a key feature. As a halogen, it is an electron-withdrawing group, which significantly alters the electron distribution of the entire molecule. This influences electrostatic interactions with biological targets. Descriptors such as dipole moment, partial atomic charges, and electronegativity-related parameters (like the average Broto-Moreau autocorrelation) are critical in quantifying this effect. physchemres.org
Hydrophobic Descriptors: The ethoxy group at the C7 position and the chlorophenyl group increase the lipophilicity of the molecule compared to an unsubstituted parent coumarin. Lipophilicity, often measured as the logarithm of the partition coefficient (log P), is a critical descriptor for predicting how a compound will behave in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
The table below presents a representative set of molecular descriptors calculated for a series of 3-arylcoumarin derivatives in a QSAR study targeting α-glucosidase inhibition, illustrating the types of parameters used to build predictive models.
| Compound | Substituent (R1) | pIC₅₀ | Thermodynamic Descriptors (e.g., Molar Refractivity) | Steric Descriptors (e.g., Molar Volume) | Electronic Descriptors (e.g., Electronegativity) |
|---|---|---|---|---|---|
| 1 | 4-OH | 4.48 | 78.5 | 230.1 | 2.85 |
| 2 | 4-Cl | 4.72 | 81.2 | 245.3 | 3.16 |
| 3 | 4-F | 4.61 | 76.4 | 232.5 | 3.98 |
| 4 | 4-NO₂ | 5.86 | 83.1 | 250.7 | 3.44 |
| 5 | 3-NO₂ | 5.21 | 83.1 | 250.7 | 3.44 |
| 6 | 2-Cl | 4.95 | 81.2 | 245.3 | 3.16 |
| 7 | 2-OH | 4.39 | 78.5 | 230.1 | 2.85 |
| 8 | H | 4.15 | 76.1 | 228.9 | 2.20 |
The analysis of such descriptors through QSAR models reveals that biological activity is often not dependent on a single property but rather a complex interplay of multiple factors. For instance, while an electron-withdrawing group might enhance activity, its steric bulk could be detrimental if it prevents the molecule from adopting the correct conformation for binding. researchgate.net Therefore, the identification of these key molecular descriptors is a foundational step in medicinal chemistry for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. nih.gov
Mechanistic Investigations of Chromen 2 One Derivatives at the Molecular Level
Elucidation of Molecular Targets and Pathways
Currently, there is a lack of specific studies that definitively identify the molecular targets and delineate the precise signaling pathways modulated by 3-(2-Chlorophenyl)-7-ethoxychromen-2-one. Research on analogous 3-phenylcoumarin (B1362560) structures suggests a wide range of potential biological activities, often stemming from their ability to interact with various enzymes and receptors. For instance, different derivatives of 3-phenylcoumarin have been investigated for their inhibitory effects on enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases. However, without direct experimental evidence, the specific targets of this compound remain speculative. The substitution pattern, including the chlorine atom on the phenyl ring and the ethoxy group on the chromenone core, would significantly influence its electronic and steric properties, thereby determining its target specificity.
Enzyme Binding and Inhibition Kinetics
Detailed enzyme binding and inhibition kinetic data for this compound are not available in the reviewed literature. Studies on similar coumarin (B35378) derivatives have often employed techniques like Michaelis-Menten kinetics to determine inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, investigations into other 3-phenylcoumarins have revealed their potential as enzyme inhibitors. Molecular modeling and docking studies on related compounds have suggested that interactions can occur with active site residues of target enzymes. However, without empirical data for this compound, it is not possible to provide specific kinetic parameters or to detail its binding interactions with any particular enzyme.
Receptor Interaction Analysis
Specific receptor interaction analyses for this compound have not been published. The broader family of coumarins has been shown to interact with a variety of receptors, including estrogen receptors and serotonin (B10506) receptors. The nature and affinity of these interactions are highly dependent on the specific substitution patterns of the coumarin scaffold. Computational docking studies are a common preliminary step to predict the binding affinity and mode of interaction with receptor pockets. However, for this compound, no such in-silico or experimental (e.g., radioligand binding assays) studies are currently available to characterize its receptor binding profile.
Cellular Uptake and Subcellular Localization Studies (General)
There is no specific information regarding the cellular uptake mechanisms or the subcellular localization of this compound. Generally, the cellular permeability of coumarin derivatives is influenced by their lipophilicity and molecular size. The presence of the ethoxy group in this compound would likely increase its lipophilicity compared to its hydroxylated counterpart, potentially facilitating its passage across cellular membranes. Common methods to study cellular uptake and localization include fluorescence microscopy, often using fluorescently tagged analogues of the compound, and cell fractionation followed by analytical techniques like HPLC or mass spectrometry. As no such studies have been reported for this specific compound, its distribution within the cell remains unknown.
Computational and in Silico Approaches in Chromen 2 One Research
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 3-(2-Chlorophenyl)-7-ethoxychromen-2-one, might interact with a biological target, typically a protein or enzyme.
Ligand-Protein Interaction Analysis
This analysis would involve docking the 3D structure of this compound into the active site of a specific protein target. The goal is to identify and characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that stabilize the ligand-protein complex. The specific amino acid residues of the protein that form these interactions are key to understanding the mechanism of action. For a comprehensive analysis, a table detailing these interactions would be generated.
Hypothetical Ligand-Protein Interaction Data
| Protein Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Prediction of Binding Affinities and Modes
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with lower (more negative) values indicating a more stable complex and potentially higher potency. Docking simulations also predict the most likely binding poses or modes of the ligand within the protein's active site.
Hypothetical Binding Affinity Data
| Protein Target | Binding Affinity (kcal/mol) | Predicted Binding Mode |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Target Identification and Validation
In cases where the biological target of a compound is unknown, reverse docking can be employed. This involves docking the ligand against a library of known protein structures to identify potential targets. Once potential targets are identified, further computational and experimental studies are required to validate these findings. This approach is instrumental in discovering new therapeutic applications for existing compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to observe the conformational changes that may occur upon binding.
Conformational Stability of Ligand-Receptor Complexes
Following a molecular docking study, an MD simulation would be run on the predicted this compound-protein complex. The stability of this complex over the simulation time (typically nanoseconds to microseconds) would be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory would suggest that the predicted binding mode is maintained over time.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism)
In the contemporary drug discovery and development landscape, the use of computational, or in silico, methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is an indispensable step. neliti.com These predictive models allow for the early-stage evaluation of a molecule's pharmacokinetic profile, helping to identify candidates with a higher probability of success in later clinical phases and reducing the reliance on extensive experimental testing. nih.govsciencescholar.us For novel compounds such as this compound, which belongs to the pharmacologically significant coumarin (B35378) class, in silico ADMET predictions offer crucial insights into its potential as a therapeutic agent. nih.gov
Oral Bioavailability and Drug-Likeness Assessment
Oral bioavailability, a measure of the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for drug development. A key component in predicting this is the assessment of "drug-likeness," often evaluated using established guidelines like Lipinski's Rule of Five. nih.govdrugbank.com This rule outlines physicochemical properties that are common among orally active drugs. cabidigitallibrary.orgncsu.edu A compound is considered to have favorable drug-like properties if it meets most of the following criteria: a molecular weight (MW) of 500 Da or less, a lipophilicity value (LogP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). drugbank.com
Studies on the broader class of coumarin derivatives have consistently shown that these compounds generally exhibit favorable drug-like characteristics, seldom violating the parameters of Lipinski's rule. nih.gov This suggests a high likelihood of good membrane permeability and oral absorption for scaffolds of this type. For the specific compound, this compound, its structural properties would be analyzed using computational software to predict its compliance with these rules. Based on its chemical structure, the predicted values would typically fall within the acceptable ranges for orally bioavailable drugs.
| Parameter | Lipinski's Rule Guideline | Predicted Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 314.75 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~4.2 - 4.5 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 (2x Oxygen, 1x Chlorine) | Yes |
Note: Predicted values are calculated based on the chemical structure using standard computational algorithms and may vary slightly between different software packages. The data presented is illustrative of a typical in silico assessment.
Blood-Brain Barrier Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov In silico models are widely used to predict a compound's potential to permeate this barrier, often using parameters such as the logarithm of the brain-to-plasma concentration ratio (LogBB) or the permeability-surface area product (LogPS). mdpi.comresearchgate.net Physicochemical properties like molecular size, lipophilicity, and polar surface area (PSA) are key determinants in these predictive models. researchgate.net
Research involving a variety of coumarin derivatives has indicated that compounds from this class are generally predicted to have the ability to cross the BBB. nih.gov This is often attributed to their favorable lipophilicity and molecular weight, which align with the characteristics of CNS-active molecules. nih.gov Therefore, it is probable that this compound, possessing a coumarin core with lipophilic substituents, would also be predicted by computational models as being capable of penetrating the CNS.
| Prediction Model/Parameter | General Guideline for CNS Permeability | Predicted Outcome for this compound |
|---|---|---|
| LogBB | > 0.3 (High Permeability); < -1.0 (Low Permeability) | Likely to be in the permeable range |
| Polar Surface Area (PSA) | < 70-90 Ų | Likely within acceptable range |
| Overall Prediction | - | Predicted to be CNS-permeable |
Note: The predicted outcomes are based on general findings for the coumarin class of compounds as specific experimental or published computational data for this compound were not identified.
Metabolic Stability Prediction
For this compound, computational models would assess the likelihood of its interaction with various CYP enzymes. The structural features of the molecule, such as the ethoxy group and the chlorophenyl ring, are potential sites for metabolic reactions like O-dealkylation and hydroxylation. The prediction would evaluate whether the compound is likely to be a substrate or an inhibitor of key CYP enzymes. While specific data for this compound is not available, improvements in metabolic stability for related compounds are often achieved through structural modifications that block these metabolically labile sites. nih.gov
| Parameter | Description | General In Silico Assessment Approach |
|---|---|---|
| CYP Substrate Prediction | Predicts which CYP450 isoforms are likely to metabolize the compound. | Analysis of molecular structure for known motifs recognized by CYP enzymes (e.g., aromatic rings, alkyl groups). |
| CYP Inhibition Prediction | Predicts if the compound is likely to inhibit major CYP450 isoforms, which could lead to drug-drug interactions. | Docking simulations and QSAR models to predict binding affinity to the active sites of CYP enzymes. |
| Sites of Metabolism | Identifies the specific atoms or functional groups on the molecule most likely to undergo metabolic transformation. | Reactivity models that calculate the lability of different parts of the molecule (e.g., the ethoxy and chlorophenyl groups). |
Future Perspectives and Research Directions
Development of Novel Chromen-2-one Derivatives with Enhanced Specificity
The core structure of 3-(2-Chlorophenyl)-7-ethoxychromen-2-one offers a versatile platform for synthetic modification to create novel derivatives with improved selectivity for specific biological targets. The coumarin (B35378) nucleus is a privileged scaffold in medicinal chemistry, and minor structural alterations can lead to significant changes in pharmacological activity. frontiersin.orgnih.gov Future efforts will likely concentrate on targeted functionalization of the chromen-2-one core to enhance interactions with specific enzymes or receptors, thereby minimizing off-target effects.
Research into other substituted chromen-2-ones has demonstrated that modifications at various positions can dictate target specificity. For instance, studies on 4-substituted-7-benzyloxy-2H-chromene-2-ones as monoamine oxidase B (MAO-B) inhibitors revealed that the steric properties of the substituent at position 4 are crucial for high potency and selectivity. nih.gov Similarly, for the title compound, systematic modifications could be explored:
Modification of the 3-phenyl Ring: Altering the substitution pattern on the 2-chlorophenyl group could modulate binding affinity and selectivity. Replacing the chloro group with other halogens, or introducing electron-donating or electron-withdrawing groups, may fine-tune the electronic and steric profile of the molecule.
Variation of the 7-alkoxy Chain: The 7-ethoxy group is a key feature. Elongating or branching the alkyl chain, or replacing it with other functional groups like ethers or amides, could influence physicochemical properties such as lipophilicity and bioavailability, which in turn affects target engagement.
Introduction of Substituents on the Benzene (B151609) Ring: Introducing new functional groups at unoccupied positions (e.g., C4, C5, C6, C8) of the coumarin ring system can create new interaction points with biological targets. For example, incorporating piperazine (B1678402) moieties has been shown to confer affinity for serotonin (B10506) receptors. nih.gov
These strategic modifications aim to design derivatives with high affinity for a single target, such as specific isoforms of enzymes like carbonic anhydrase (CA), where coumarins have shown selective inhibition of tumor-associated isoforms hCA IX and XII over off-target cytosolic forms hCA I and II. tandfonline.com
Table 1: Influence of Substituents on Target Specificity of Chromen-2-one Derivatives
| Position of Substitution | Type of Substituent | Target | Effect on Specificity | Reference |
|---|---|---|---|---|
| 4 | Hydroxyethyl, Chloroethyl | MAO-B | High inhibitory potency and good selectivity over MAO-A | nih.gov |
| 7 | Benzyloxy (meta-halo) | MAO-B | Key for potent and selective inhibition | nih.gov |
| General | Varied | Carbonic Anhydrase (CA) | Selective inhibition of tumor-associated isoforms IX and XII over I and II | tandfonline.com |
Exploration of New Biological Targets and Therapeutic Areas
The diverse pharmacological activities reported for the coumarin class of compounds suggest that derivatives of this compound could be effective against a wide range of diseases. ingentaconnect.com While coumarins are known for activities such as anticoagulant, anti-inflammatory, and antimicrobial effects, future research will delve into novel and more specific molecular targets. frontiersin.orgnih.gov
The exploration of new therapeutic applications could include:
Oncology: Coumarin derivatives have demonstrated antitumor activity by inhibiting various signaling pathways, including PI3K/AKT/mTOR and microtubule polymerization. frontiersin.orgnih.gov Novel derivatives of the title compound could be screened against a panel of cancer cell lines and specific oncogenic targets like protein kinases or enzymes involved in tumor metabolism, such as carbonic anhydrase IX. tandfonline.comorientjchem.org
Neurodegenerative Diseases: Compounds based on the chromen-2-one scaffold have been developed as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). frontiersin.orgnih.gov Further investigation could explore their potential in modulating targets related to Alzheimer's and Parkinson's diseases. mdpi.com
Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Coumarins have shown promise as antibacterial and antifungal agents. researchgate.net Derivatives could be tested against challenging pathogens, including multidrug-resistant bacteria and fungi like Candida albicans. nih.gov The enoyl acyl carrier protein reductase (InhA), a target for anti-tuberculosis agents, is another potential area of exploration. rsc.org
Inflammatory Disorders: Given the known anti-inflammatory properties of coumarins, new derivatives could be designed to selectively target key mediators of the inflammatory cascade, such as specific cytokines or enzymes like cyclooxygenases. researchgate.net
Table 2: Potential Biological Targets for Chromen-2-one Derivatives
| Therapeutic Area | Potential Biological Target | Potential Application | Reference(s) |
|---|---|---|---|
| Oncology | PI3K/AKT/mTOR pathway, Aromatase, Carbonic Anhydrase IX/XII | Breast Cancer, Solid Tumors | frontiersin.orgnih.govtandfonline.com |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Serotonin Receptors | Parkinson's Disease, Alzheimer's Disease | frontiersin.orgnih.govnih.gov |
| Infectious Diseases | DNA Gyrase B, Enoyl Acyl Carrier Protein Reductase (InhA) | Bacterial Infections, Tuberculosis, Fungal Infections | researchgate.netrsc.org |
Advanced Computational Modeling for Rational Drug Design
Rational drug design, accelerated by the development of powerful computational tools, is central to modern medicinal chemistry. patsnap.comnih.gov For a scaffold like this compound, computational methods can guide the design of new derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error approaches. openmedicinalchemistryjournal.com
Key computational techniques that will drive future research include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. patsnap.com Docking studies can be used to visualize the binding mode of this compound derivatives within the active site of a target enzyme, such as MAO-B or InhA, identifying key interactions that contribute to affinity. nih.govrsc.org This insight allows for the rational design of modifications to improve these interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net A 3D-QSAR model can be developed for a series of chromen-2-one analogues to identify the specific steric and electrostatic fields that are critical for activity, guiding the design of more potent compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time, allowing researchers to assess the stability of a drug-target complex under physiological conditions. patsnap.com This can help validate docking predictions and understand the dynamic nature of the binding interaction.
Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify potential "hit" compounds for further development. openmedicinalchemistryjournal.com This approach can be used to find novel chromen-2-one derivatives with desired activities.
Table 3: Application of Computational Methods in Chromen-2-one Drug Design
| Computational Method | Description | Application in Drug Design | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Identifying key binding interactions; guiding structural modifications. | nih.govrsc.orgopenmedicinalchemistryjournal.com |
| 3D-QSAR | Correlates 3D structural features of molecules with their biological activity. | Guiding the design of new derivatives with improved potency. | nih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess complex stability. | Validating docking poses and understanding dynamic binding. | nih.govpatsnap.com |
Synthetic Innovations for Sustainable Production of Chromen-2-ones
The increasing demand for pharmacologically active compounds necessitates the development of environmentally friendly and efficient synthetic methods. Green chemistry principles are becoming integral to the synthesis of coumarin derivatives, aiming to minimize waste and avoid hazardous substances. eurekaselect.com Future production of this compound and its derivatives will likely incorporate these sustainable innovations.
Key areas of synthetic innovation include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. kjscollege.comnih.gov Knoevenagel and Pechmann condensations, common reactions for synthesizing coumarins, have been successfully performed using microwave irradiation. eurekaselect.comkjscollege.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding techniques (mechanosynthesis) minimizes the use and disposal of volatile organic compounds, which are often toxic and environmentally harmful. eurekaselect.comtandfonline.com
Use of Green Catalysts and Solvents: The replacement of hazardous catalysts, such as strong mineral acids, with greener alternatives is a major focus. rsc.org Task-specific ionic liquids and deep eutectic solvents (DES) are being explored as both catalysts and recyclable reaction media for coumarin synthesis. nih.govrsc.org Water or plant-derived juices have also been used as alternative solvents. nih.gov
These methods not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production processes, which is crucial for the eventual large-scale manufacturing of a successful drug candidate. kjscollege.comrsc.org
Table 4: Comparison of Conventional vs. Green Synthesis Methods for Chromen-2-ones
| Feature | Conventional Methods | Green Chemistry Methods | Reference(s) |
|---|---|---|---|
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound | eurekaselect.comkjscollege.comnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free, Water, Deep eutectic solvents (DES), Ionic liquids | eurekaselect.comkjscollege.comnih.gov |
| Catalysts | Strong acids (e.g., H2SO4), Toxic reagents | Recyclable ionic liquids, Nanoparticles, Piperidine (B6355638) | kjscollege.comnih.govrsc.org |
| Reaction Time | Often several hours to days | Minutes to a few hours | kjscollege.comrsc.org |
| Waste Generation | Higher, due to solvent use and harsh reagents | Minimized | eurekaselect.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-7-ethoxychromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 2-chlorobenzaldehyde and 7-ethoxy-4-hydroxycoumarin derivatives. Key steps include:
- Step 1 : Acid- or base-catalyzed cyclization to form the chromen-2-one core.
- Step 2 : Substituent introduction via nucleophilic substitution or Friedel-Crafts alkylation.
- Optimization : Microwave-assisted synthesis (80–120°C, 30–60 min) improves yield compared to traditional reflux (6–12 hours). Solvent choice (e.g., ethanol vs. DMF) significantly impacts purity; ethanol minimizes side products .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm ethoxy group integration (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ .
- UV-Vis : Detect π→π* transitions (λmax ~320 nm) for chromenone systems .
Q. What are the key considerations in designing solubility studies for this hydrophobic compound?
- Methodological Answer :
- Solvent Selection : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. DMSO or acetone often work for in vitro assays.
- Experimental Protocol : Employ shake-flask method with HPLC quantification to measure equilibrium solubility. Pre-saturate solvents for 24 hours at 25°C .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Source Analysis : Compare substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) and biological testing protocols (e.g., MTT assay vs. ATP-based viability).
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control for ethoxy group hydrolysis, which may alter activity .
Q. What strategies are recommended for resolving crystallographic disorder in structures with chlorophenyl substituents?
- Methodological Answer :
- Software Tools : Use SHELXL (SHELX-97) for refining disordered regions. Apply PART and EADP instructions to model alternative conformers.
- Data Collection : High-resolution X-ray data (<1.0 Å) at low temperature (100 K) reduces thermal motion artifacts.
- Validation : Check ADPs (anisotropic displacement parameters) and Fo-Fc maps for residual electron density .
Q. How can computational methods predict the photophysical properties of this chromenone derivative?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps and excitation energies.
- TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax values.
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent corrections .
Q. What analytical approaches are suitable for detecting degradation products under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm).
- LC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify hydrolyzed or oxidized products .
Q. How does the position of substituents affect the compound’s electronic properties and bioactivity?
- Methodological Answer :
- SAR Studies : Compare 2-chlorophenyl vs. 4-chlorophenyl analogs using:
- Electrostatic Potential Maps : Generated via Gaussian to visualize electron-rich regions.
- Docking Simulations : AutoDock Vina to assess binding affinity with target enzymes (e.g., cytochrome P450).
- Bioactivity Trends : 2-Chlorophenyl derivatives often show enhanced π-stacking interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
